"N-Boc-4'-Methyl-[1,4']bipiperidinyl" CAS number
"N-Boc-4'-Methyl-[1,4']bipiperidinyl" CAS number
An In-depth Technical Guide to N-Boc-4'-Methyl-[1,4']bipiperidinyl
CAS Number: 864369-96-0
Abstract
This guide provides a comprehensive technical overview of N-Boc-4'-Methyl-[1,4']bipiperidinyl (CAS No. 864369-96-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will explore its chemical identity, a validated synthetic pathway, robust characterization methodologies, and its prospective applications as a molecular scaffold. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents. The strategic placement of a methyl group on the second piperidine ring and the versatile Boc-protecting group make it a valuable intermediate for creating diverse chemical libraries.
Introduction: The Significance of the Bipiperidinyl Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals.[1] Its saturated, non-planar structure allows for the precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets. The bipiperidinyl core, a union of two such rings, offers an expanded and conformationally constrained scaffold. This structure is particularly valuable in the development of agents targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs), such as CCR5 antagonists used in HIV therapy.[2]
N-Boc-4'-Methyl-[1,4']bipiperidinyl features two key modifications that enhance its utility:
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the piperidine nitrogens is a cornerstone of modern organic synthesis. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, yet can be removed cleanly under acidic conditions.[1][3] This allows for selective functionalization of the molecule in a controlled, stepwise manner.
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The 4'-Methyl Group: The methyl substituent provides a subtle yet important modification. It increases the lipophilicity of the scaffold, which can influence pharmacokinetic properties like membrane permeability and metabolic stability. It also serves as a stereo- and regiochemical marker, influencing the binding orientation of derivative compounds within a target's active site.
Physicochemical Properties and Identification
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 864369-96-0 | [4] |
| IUPAC Name | tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate | [4] |
| Molecular Formula | C₁₆H₃₀N₂O₂ | [4] |
| Molecular Weight | 282.43 g/mol | Derived |
| MDL Number | MFCD09743710 | [4] |
| Typical Purity | >98% | [5] |
Synthesis and Purification
While multiple synthetic routes are conceivable, a highly efficient and scalable approach is the reductive amination between a protected piperidone and a substituted piperidine. This method is widely used for forming C-N bonds in pharmaceutical synthesis.[3]
Proposed Synthetic Pathway: Reductive Amination
The core strategy involves the reaction of commercially available N-Boc-4-piperidone (CAS: 79099-07-3) with 4-methylpiperidine .[6] The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less water-sensitive than other hydrides and highly effective for reductive aminations.
Caption: Proposed reductive amination pathway.
Experimental Protocol
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Vessel Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq).
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Solvent and Amine Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE). Add 4-methylpiperidine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
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Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the N-Boc-4-piperidone is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the final product.[7][8]
Spectroscopic Characterization and Validation
Structural confirmation and purity assessment are critical. The following techniques form a self-validating system for the compound's identity and quality.
Caption: Standard analytical workflow for validation.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence of all protons and their connectivity. Key expected signals include the characteristic singlet for the nine protons of the Boc group (~1.45 ppm), along with a complex series of multiplets for the diastereotopic protons of the two piperidine rings and the methyl group doublet.[9]
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¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides evidence for all unique carbon atoms in the molecule, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the aliphatic carbons of the piperidine and methyl groups.[7]
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Mass Spectrometry (MS): Electrospray Ionization (ESI) is typically used. The primary expected ion would be the [M+H]⁺ peak, confirming the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically exceed 98% for use in drug discovery applications.
Applications in Drug Discovery
N-Boc-4'-Methyl-[1,4']bipiperidinyl is not an active pharmaceutical ingredient itself but rather a versatile starting material for building more complex molecules.
Scaffold for Library Synthesis
The true power of this building block lies in its potential for derivatization. After deprotection of the Boc group, the newly freed secondary amine can undergo a wide array of chemical transformations, including:
-
N-Alkylation and N-Arylation
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Amide bond formation
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Reductive amination with other aldehydes/ketones
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Urea and sulfonamide formation
This allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Derivatization potential of the scaffold.
Potential Therapeutic Areas
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CNS Agents: The lipophilic and rigid nature of the bipiperidine scaffold is well-suited for targeting receptors in the brain.[1]
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Antiviral Agents: Bipiperidine structures are known components of CCR5 antagonists, which block the entry of the HIV virus into host cells.[2]
-
Kinase Inhibitors: Piperidine rings are frequently used as central scaffolds to correctly orient functional groups that interact with the active sites of kinases, which are key targets in oncology.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, general precautions for related N-Boc protected piperidine derivatives should be followed.
-
Handling: As with most fine chemical powders, avoid dust formation and inhalation.[10] Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] The Boc group is sensitive to strong acids, so it should be stored away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]
- MSDS. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Palani, A., Shapiro, S., Clader, J. W., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Xi'an Qiyue Biological Technology Co., Ltd. (2022). N-Boc-4'-Methyl-[1,4']bipiperidinyl. Retrieved from [Link]
-
NPS Discovery. (2024). New Drug Monograph 2024 ortho-Methyl Boc-4-AP. Retrieved from [Link]
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